molecular formula C18H13ClF5N3O3 B5089684 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5089684
M. Wt: 449.8 g/mol
InChI Key: BURJWFGIFZEIIP-UHFFFAOYSA-N
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound characterized by its complex aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzoyl Intermediate:

    • Starting with 2-chloro-4,5-difluorobenzoyl chloride, the compound is reacted with a suitable base (e.g., triethylamine) to form the benzoyl intermediate.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C).
  • Nucleophilic Substitution:

    • The benzoyl intermediate is then reacted with 4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine under nucleophilic substitution conditions.
    • Reaction conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Sodium iodide, acetone, reflux.

Major Products:

    Reduction of Nitro Group: 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine.

    Substitution of Halogens: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of molecular probes for biological imaging.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • 1-(2-chlorobenzoyl)-4-[4-nitrophenyl]piperazine
  • 1-(4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
  • 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-amino-2-(trifluoromethyl)phenyl]piperazine

Uniqueness: 1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the benzoyl ring, along with the nitro and trifluoromethyl groups on the phenyl ring, makes it distinct from other similar compounds.

This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF5N3O3/c19-13-9-15(21)14(20)8-11(13)17(28)26-5-3-25(4-6-26)16-2-1-10(27(29)30)7-12(16)18(22,23)24/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJWFGIFZEIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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